molecular formula C23H25NO B1670140 Decitropine CAS No. 1242-69-9

Decitropine

Cat. No.: B1670140
CAS No.: 1242-69-9
M. Wt: 331.4 g/mol
InChI Key: GQAWDMWLORTZKF-YOFSQIOKSA-N
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Description

Decitropine is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique properties and the ability to undergo various chemical reactions, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decitropine involves multiple steps, including the use of specific reagents and controlled reaction conditions. One common method involves the continuous-flow synthesis, which combines individual synthesis and purification steps into an integrated end-to-end system. This method operates at steady-state and can be computer-controlled, ensuring high space-time throughput and accelerated scale-up .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced technologies such as flow chemistry. This approach allows for the efficient synthesis of this compound with high purity and minimal byproducts. The process typically includes careful pH control, liquid-liquid extractions, and the use of functionalized resins to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Decitropine undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal yields and product purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated compounds. Substitution reactions can result in a wide range of substituted derivatives, depending on the nature of the substituent .

Scientific Research Applications

Decitropine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of decitropine involves its interaction with specific molecular targets and pathways. It functions by inhibiting certain enzymes, leading to changes in cellular processes and gene expression. For example, this compound can inhibit DNA methyltransferase, resulting in DNA hypomethylation and subsequent alterations in gene expression . This mechanism is particularly relevant in the treatment of certain cancers, where this compound can induce cell differentiation and apoptosis .

Comparison with Similar Compounds

Decitropine is often compared with other similar compounds, such as azacitidine and decitabine. These compounds share similar mechanisms of action but differ in their specific chemical structures and applications. For example:

These comparisons highlight the unique properties of this compound and its specific advantages in certain applications.

Properties

IUPAC Name

(1R,5S)-8-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyloxy)-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO/c1-24-18-12-13-19(24)15-20(14-18)25-23-21-8-4-2-6-16(21)10-11-17-7-3-5-9-22(17)23/h2-11,18-20,23H,12-15H2,1H3/t18-,19+,20?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAWDMWLORTZKF-YOFSQIOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC3C4=CC=CC=C4C=CC5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC3C4=CC=CC=C4C=CC5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242-69-9
Record name Decitropine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001242699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DECITROPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38QZO26MXF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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